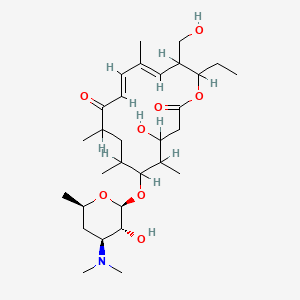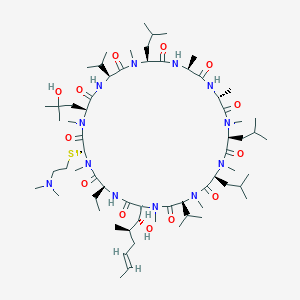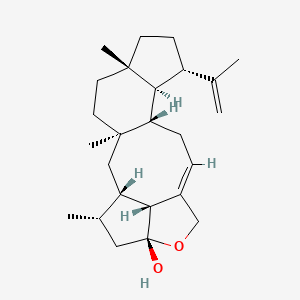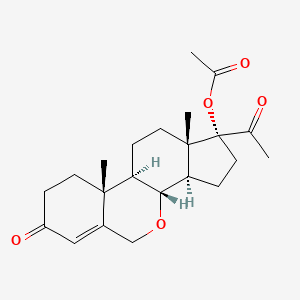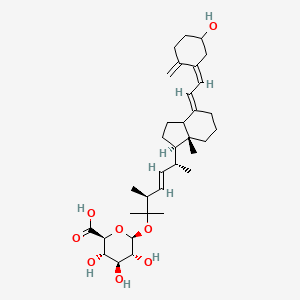
25-Hydroxyvitamin D2-25-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Hydroxyvitamin D2-25-glucuronide, also known as 25-hydroxyergocalciferol-25-glucuronide or 25-HVD2-25-gur, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 25-Hydroxyvitamin D2-25-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 25-Hydroxyvitamin D2-25-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 25-hydroxyvitamin D2-25-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Kinetics
25-Hydroxyvitamin D3 (25OHD3), including its form 25OHD3-25-glucuronide, is significant in the assessment of vitamin D status. Uridine 5'-diphosphoglucuronyltransferases (UGTs), particularly UGT1A4 and UGT1A3, are identified as key enzymes catalyzing 25OHD3 glucuronidation in the human liver. This process impacts vitamin D homeostasis and involves complex kinetics, with genetic polymorphisms affecting glucuronidation rates (Wang et al., 2014).
Analytical Quantification Techniques
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, refined for quantifying 25OHD3-3-sulfate and 25OHD3-3-glucuronide, enhances the accuracy in assessing vitamin D3 impact on health and disease. This method addresses the need for sensitive and accurate quantification of these metabolites in human serum or plasma, which is crucial for understanding vitamin D3's systemic effects (Gao et al., 2017).
Role in Colon Gene Expression
25OHD3-3β-glucuronic acid (25OHD-Gluc) plays a role in the colon's gene expression. Produced in the liver, it undergoes cleavage by gut microbiota, releasing 25OHD in the intestinal lumen. This indicates a physiological function of 25OHD-Gluc in Vitamin D receptor (VDR)-mediated responses in the colon, suggesting its significance in gut health (Reynolds et al., 2020).
Enterohepatic Circulation
The study on the transport of 25OHD3 conjugates, including 25OHD3-3-O-glucuronide, reveals insights into vitamin D metabolism and homeostasis. This research suggests that transporter proteins play a crucial role in the enterohepatic circulation of these conjugates, indicating an alternative pathway for 25OHD3 delivery to the intestinal tract, which is vital for vitamin D receptor-dependent gene regulation in enterocytes (Gao et al., 2018).
Propiedades
Número CAS |
76020-77-4 |
|---|---|
Nombre del producto |
25-Hydroxyvitamin D2-25-glucuronide |
Fórmula molecular |
C34H52O8 |
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O8/c1-19-10-14-24(35)18-23(19)13-12-22-8-7-17-34(6)25(15-16-26(22)34)20(2)9-11-21(3)33(4,5)42-32-29(38)27(36)28(37)30(41-32)31(39)40/h9,11-13,20-21,24-30,32,35-38H,1,7-8,10,14-18H2,2-6H3,(H,39,40)/b11-9+,22-12+,23-13-/t20-,21+,24?,25-,26?,27+,28+,29-,30+,32+,34-/m1/s1 |
Clave InChI |
MWEHQOJAQKGFMP-JJVXHKTJSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |
SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
SMILES canónico |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Descripción física |
Solid |
Sinónimos |
25-HVD2-25-GUR 25-hydroxyergocalciferol-25-glucuronide 25-hydroxyvitamin D2-25-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




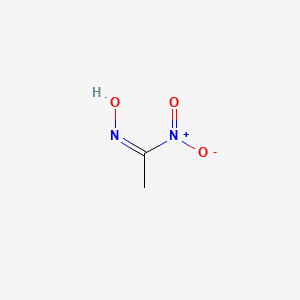
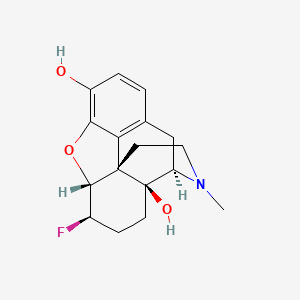
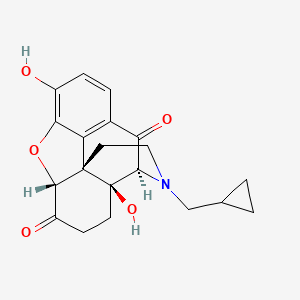
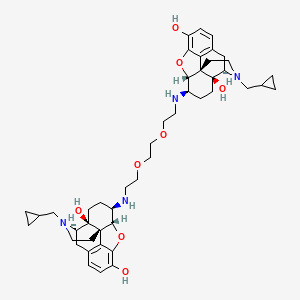
![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)
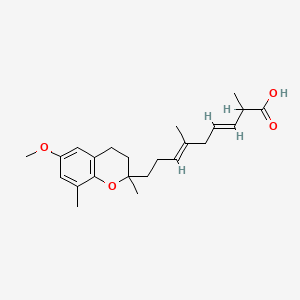
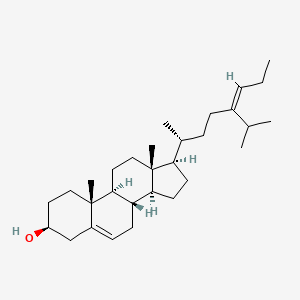
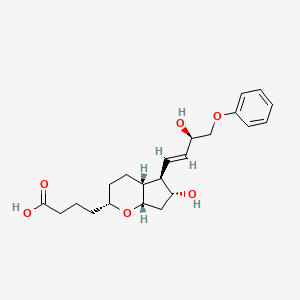
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
